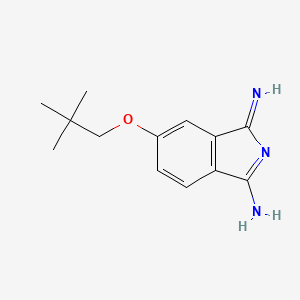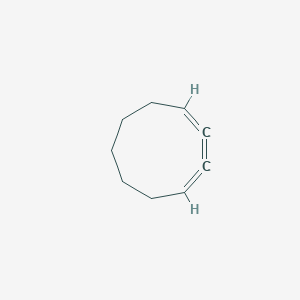
Cyclonona-1,2,3-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-1,2,3-triene is an organic compound with the molecular formula C₉H₁₂. It is a highly strained nine-membered ring system with three conjugated double bonds. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclonona-1,2,3-triene can be synthesized through various methods. One common approach involves the irradiation of a pentane solution of trans-bicyclo[4.3.0]nona-2,4-diene at 254 nm . This method yields the compound in low quantities and requires careful control of reaction conditions to prevent side reactions.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its instability and the complexity of its synthesis. Most preparations are carried out in research laboratories for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclonona-1,2,3-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can convert this compound into more stable derivatives.
Substitution: The compound can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents such as bromine can be used under controlled conditions.
Major Products:
Oxidation: Oxidation products vary depending on the conditions but can include epoxides and diols.
Reduction: Reduction typically yields cyclononane derivatives.
Substitution: Substitution reactions can produce halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclonona-1,2,3-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of strained ring systems and conjugated dienes.
Biology: Research on its biological activity is limited, but it serves as a reference compound for studying similar structures.
Medicine: There are no direct medical applications, but its derivatives are explored for potential pharmaceutical uses.
Industry: Due to its instability, industrial applications are minimal.
Wirkmechanismus
The mechanism of action of cyclonona-1,2,3-triene involves its highly strained ring system, which makes it reactive towards various chemical transformations. The compound can undergo ring-opening reactions, rearrangements, and cycloadditions. Its molecular targets and pathways are primarily studied in the context of organic reaction mechanisms .
Vergleich Mit ähnlichen Verbindungen
Cyclonona-1,2,3-triene can be compared with other cyclic trienes such as:
- Cyclopenta-1,2,3-triene
- Cyclohexa-1,2,3-triene
- Cyclohepta-1,2,3-triene
- Cycloocta-1,2,3-triene
Uniqueness: this compound is unique due to its nine-membered ring structure, which is less common compared to five- to eight-membered rings. This larger ring size introduces additional strain and conformational flexibility, making it an interesting subject for theoretical and experimental studies .
Eigenschaften
CAS-Nummer |
90885-93-1 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1,7H,2,4,6,8-9H2 |
InChI-Schlüssel |
WNWVKHYVLMZWJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC=C=C=CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


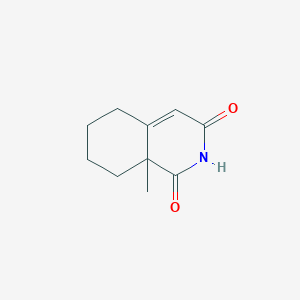
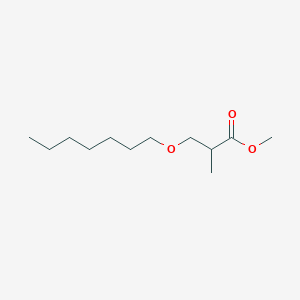
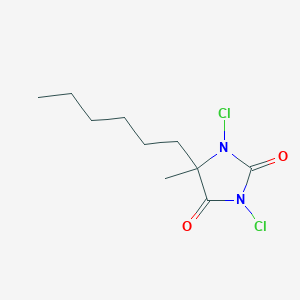
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
![N~2~-Ethyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B14367732.png)
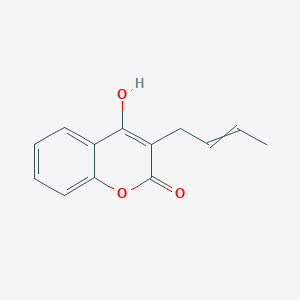
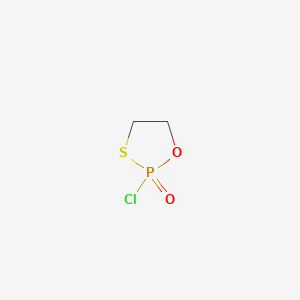
![2-Phenazinamine, 3,5-dihydro-3-[(1-methylethyl)imino]-N,5-diphenyl-](/img/structure/B14367742.png)
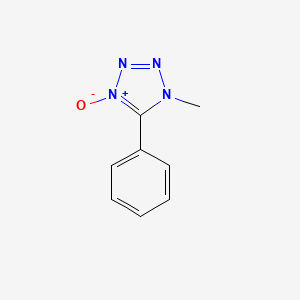
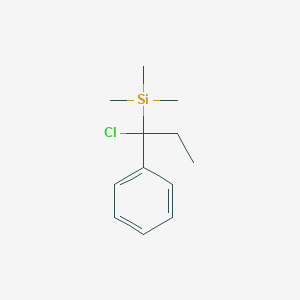
![4-[5-(4-Hydroxyphenyl)sulfanylpentylsulfanyl]phenol](/img/structure/B14367758.png)
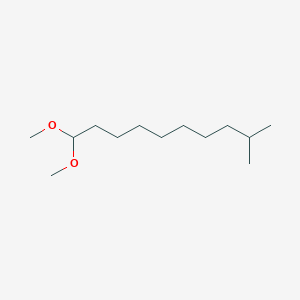
![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)
